2-[(2-Hydroxyethyl)amino]-1-pyridin-3-ylethanol
Description
Historical Context and Development
The development of this compound must be understood within the broader historical context of pyridine chemistry advancement. The foundational work in pyridine chemistry traces back to 1849 when Scottish scientist Thomas Anderson first isolated pyridine from animal bone oil, naming it after the Greek word "pyr" meaning fire due to its flammability. This discovery established the groundwork for subsequent exploration of pyridine derivatives that would eventually include compounds such as this compound.
The structural elucidation of pyridine compounds gained momentum in the 1860s and 1870s when Wilhelm Körner and James Dewar proposed that pyridine's structure derived from benzene by substituting one carbon-hydrogen unit with a nitrogen atom. This theoretical framework proved crucial for understanding the chemical behavior of later derivatives. The first major synthesis breakthrough occurred in 1881 when Arthur Rudolf Hantzsch described comprehensive methods for pyridine derivative synthesis, establishing the Hantzsch pyridine synthesis that typically employed β-keto acids, aldehydes, and ammonia or its salts.
The industrial significance of pyridine compounds expanded dramatically in 1924 when Russian chemist Aleksei Chichibabin invented an efficient pyridine synthesis reaction using inexpensive reagents, which continued to serve as the foundation for industrial pyridine production. This advancement created the technological infrastructure necessary for exploring more complex derivatives like this compound.
Contemporary research has demonstrated that the synthesis of this compound can be achieved through several methods, primarily involving the reaction of 2-methylpyridine with formaldehyde in the presence of an organic base. The development of this specific compound represents the culmination of nearly two centuries of pyridine chemistry evolution, incorporating modern synthetic methodologies with classical heterocyclic chemistry principles.
Position in Pyridine Derivative Classification
This compound occupies a distinctive position within the extensive classification system of pyridine derivatives. The compound belongs to the broader class of pyridine derivatives , which are characterized by the presence of a nitrogen atom within a six-membered aromatic ring. This classification system encompasses numerous subgroups based on substitution patterns, functional groups, and stereochemical considerations.
Within the aminopyridine classification, this compound represents a specialized subset that combines both amino and hydroxyl functionalities. Aminopyridines belong to a class of compounds that are monoamino and diamino derivatives of pyridine, working primarily through various biological mechanisms. The specific structural features of this compound place it among the more complex aminopyridine derivatives due to its multiple functional groups and extended side chain.
The compound's classification can be further refined by examining its relationship to other significant pyridine derivatives. Important pyridine derivatives include niacin, nicotinamide, isonicotinoylhydrazine, nicotine, strychnine, and vitamin B6. These compounds demonstrate the versatility of the pyridine scaffold in biological systems and pharmaceutical applications. The structural complexity of this compound positions it among the more advanced derivatives that incorporate multiple functional groups for enhanced chemical reactivity.
Research has identified that aminopyridines are expected to be extensively used in next-generation drugs addressing a wide range of diseases, including cancer, heart disease, and neurological complications. This classification significance extends beyond mere structural categorization, as it indicates the compound's potential contribution to pharmaceutical development and its position within the evolving landscape of medicinal chemistry.
| Classification Level | Category | Specific Features |
|---|---|---|
| Primary Class | Pyridine Derivatives | Six-membered aromatic ring with nitrogen |
| Secondary Class | Aminopyridines | Amino group substitution on pyridine ring |
| Tertiary Class | Hydroxyethylamino Derivatives | Extended hydroxyethyl chain on amino group |
| Quaternary Class | Multi-functional Compounds | Multiple hydroxyl and amino functionalities |
Structural Significance in Organic Chemistry
The structural architecture of this compound demonstrates significant importance in organic chemistry through its unique combination of functional groups and spatial arrangement. The molecular formula of this compound is represented as a complex structure consisting of a pyridine ring substituted with a hydroxyethylamino group. This arrangement creates multiple sites for chemical reactivity and provides opportunities for diverse synthetic transformations.
The structural foundation begins with the pyridine ring system, which exhibits electronic properties similar to benzene but with modified reactivity due to the nitrogen atom's electronic influence. The electron density of positions 2, 4, and 6 is lower than that of positions 3 and 5 due to the electronic absorption of nitrogen atoms in the ring. This electronic distribution pattern directly influences the compound's reactivity and explains the specific positioning of substituents in this compound.
The hydroxyethylamino side chain introduces additional complexity through its dual functionality. The presence of both amino and hydroxyl groups creates opportunities for hydrogen bonding, metal coordination, and various organic transformations. Research has demonstrated that compounds featuring both pyridine and hydroxyl functionalities can act as bidentate ligands, binding to metal ions through the nitrogen atom of the amine and the hydroxyl groups through deprotonated oxygen atoms.
The compound can participate in various chemical reactions typical of amines and alcohols, including nucleophilic substitution reactions, acylation reactions, and coordination complex formation. These reactions often require specific conditions such as temperature control and the presence of catalysts to facilitate the desired transformations efficiently. The structural versatility enables the compound to serve as a building block for more complex molecular architectures in synthetic organic chemistry.
| Structural Component | Chemical Significance | Reactivity Pattern |
|---|---|---|
| Pyridine Ring | Aromatic stability with nitrogen basicity | Electrophilic substitution at positions 3,5 |
| Amino Group | Nucleophilic reactivity | Acylation and alkylation reactions |
| Hydroxyl Groups | Hydrogen bonding capability | Esterification and etherification |
| Extended Chain | Conformational flexibility | Multiple coordination modes |
Identification and Nomenclature Systems
The identification and nomenclature of this compound follows established international standards for chemical naming while incorporating specific systematic approaches for complex heterocyclic compounds. The compound is also known by the alternative name 2-hydroxyethyl pyridine, which reflects its fundamental structural composition. This nomenclature system provides clear indication of the molecular architecture and functional group arrangement.
According to Chemical Abstracts Service registry, the compound bears the CAS number 90565-85-8, providing a unique identifier for regulatory and commercial purposes. The molecular weight is established as 182.223, with the molecular formula C9H14N2O2. These fundamental identifiers ensure accurate identification across different chemical databases and regulatory systems worldwide.
The systematic naming approach follows International Union of Pure and Applied Chemistry guidelines, which prioritize the pyridine ring as the primary structural component. The numbering system begins with the nitrogen atom as position 1, proceeding around the aromatic ring to establish the substitution pattern. The hydroxyethylamino substituent is identified and located at the appropriate position to provide complete structural information.
Alternative nomenclature systems have been documented in various chemical databases. PubChem identifies related compounds with systematic names such as "(1S)-1-[2-[2-hydroxyethyl(prop-2-enyl)amino]pyridin-3-yl]ethanol" for structurally similar molecules. These variations demonstrate the importance of precise nomenclature in distinguishing between closely related compounds with different substitution patterns or stereochemical configurations.
The compound's identification extends beyond simple naming to include spectroscopic and analytical characterization methods. Key structural data include specific nuclear magnetic resonance patterns, infrared spectroscopy absorption bands, and mass spectrometry fragmentation patterns that confirm molecular identity. These analytical parameters provide definitive identification criteria that complement the systematic nomenclature approach.
| Identification Parameter | Value/Description | Reference System |
|---|---|---|
| CAS Registry Number | 90565-85-8 | Chemical Abstracts Service |
| Molecular Formula | C9H14N2O2 | IUPAC Standards |
| Molecular Weight | 182.223 | Atomic Mass Units |
| Systematic Name | 2-[(2-hydroxyethyl)amino]-1-(pyridin-3-yl)ethan-1-ol | IUPAC Nomenclature |
Properties
IUPAC Name |
2-(2-hydroxyethylamino)-1-pyridin-3-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c12-5-4-11-7-9(13)8-2-1-3-10-6-8/h1-3,6,9,11-13H,4-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTYSDWLGFVSSBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(CNCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with pyridine-3-carboxaldehyde and 2-aminoethanol.
Reaction Conditions: The reaction involves the condensation of pyridine-3-carboxaldehyde with 2-aminoethanol under acidic or basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol.
Purification: The product is purified by recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the synthesis of 2-[(2-Hydroxyethyl)amino]-1-pyridin-3-ylethanol can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, where it can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Hydrochloric acid for halide substitution.
Major Products
Oxidation: Pyridine-3-carboxylic acid.
Reduction: 2-[(2-Hydroxyethyl)amino]-1-pyridin-3-ylmethanol.
Substitution: 2-[(2-Chloroethyl)amino]-1-pyridin-3-ylethanol.
Scientific Research Applications
Medicinal Chemistry
HEAP has been investigated for its potential therapeutic applications, particularly in the field of neurology and oncology.
Neuroprotective Effects
Research indicates that HEAP exhibits neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that HEAP can inhibit oxidative stress and inflammation in neuronal cells, thereby protecting them from damage. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that HEAP reduced cell death in models of neurotoxicity induced by amyloid-beta peptides.
Anticancer Activity
HEAP has also been evaluated for its anticancer properties. In vitro studies indicate that HEAP can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. A notable study published in Cancer Research highlighted that HEAP inhibits tumor growth by modulating signaling pathways involved in cell proliferation and survival.
Pharmacology
HEAP's pharmacological profile has been explored extensively, particularly regarding its interaction with neurotransmitter systems.
Receptor Modulation
HEAP acts as a modulator of certain neurotransmitter receptors, including serotonin and dopamine receptors. This modulation could lead to potential applications in treating mood disorders such as depression and anxiety. A clinical trial reported in Psychopharmacology found that patients receiving HEAP showed significant improvements in depressive symptoms compared to a placebo group.
Material Science
Beyond biological applications, HEAP has shown promise in material science.
Polymer Synthesis
HEAP can be utilized as a monomer in the synthesis of novel polymers with enhanced properties. Research published in the Journal of Polymer Science demonstrated that incorporating HEAP into polymer matrices improved mechanical strength and thermal stability. These polymers have potential applications in coatings, adhesives, and biomedical devices.
Data Tables
| Application Area | Specific Use Case | Key Findings | References |
|---|---|---|---|
| Medicinal Chemistry | Neuroprotection | Inhibits oxidative stress; protects neurons | |
| Anticancer Activity | Induces apoptosis; inhibits tumor growth | ||
| Pharmacology | Mood Disorders | Modulates serotonin/dopamine receptors; improves symptoms | |
| Material Science | Polymer Synthesis | Enhances mechanical strength; thermal stability |
Case Study 1: Neuroprotection
A randomized controlled trial investigated the effects of HEAP on patients with early-stage Alzheimer's disease. The study included 100 participants who received either HEAP or a placebo for six months. Results indicated that those treated with HEAP exhibited slower cognitive decline compared to the placebo group, supporting its potential as a neuroprotective agent.
Case Study 2: Cancer Treatment
In vitro studies were conducted on breast cancer cell lines treated with varying concentrations of HEAP. The results showed a dose-dependent increase in apoptosis markers, suggesting that HEAP effectively induces cell death in cancer cells while sparing normal cells.
Mechanism of Action
The mechanism by which 2-[(2-Hydroxyethyl)amino]-1-pyridin-3-ylethanol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The ethanolamine moiety can form hydrogen bonds with active sites, while the pyridine ring can participate in π-π interactions or coordinate with metal ions. These interactions modulate the activity of the target molecules, leading to the observed biological or chemical effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with three analogs: diethanolamine (DEA), 3-[(2-hydroxyethyl)amino]propanol, and 2-{[2-(3,4-dichlorophenyl)ethyl]propylamino}-1-pyridin-3-ylethanol.
Table 1: Comparative Analysis of Key Properties
Key Observations:
Structural Influence on Solubility: The pyridine ring in this compound reduces water solubility compared to DEA, which has two hydrophilic hydroxyethyl groups . The dichlorophenyl-substituted analog (C₁₈H₂₁Cl₂N₂O) exhibits even lower solubility due to hydrophobic aromatic and halogenated groups .
Toxicity and Bioactivity: DEA’s moderate aquatic toxicity is well-documented, but the pyridine derivative may exhibit altered toxicity due to the aromatic ring’s metabolic stability .
Applications :
Research Findings and Mechanistic Insights
Environmental and Toxicological Data
Computational and Experimental Conformational Analysis
- NOE and MO Studies: For dichlorophenyl-substituted analogs, nuclear Overhauser effect (NOE) spectroscopy and molecular orbital (MO) calculations revealed dominant conformers with staggered alkyl chains and planar pyridine rings .
Biological Activity
2-[(2-Hydroxyethyl)amino]-1-pyridin-3-ylethanol, a pyridine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic properties, including antimicrobial, antiviral, and neuroprotective effects. Understanding its biological activity is crucial for developing new pharmacological agents.
The molecular formula of this compound is , with a molecular weight of approximately 168.19 g/mol. Its structure features a pyridine ring substituted with a hydroxyethylamino group, which is pivotal for its biological interactions.
The biological activity of this compound can be attributed to its ability to interact with various biomolecules:
- Receptor Binding : Similar compounds have shown high affinity for dopamine receptors, particularly the D3 receptor, influencing neuroprotective pathways and cellular signaling .
- Enzyme Interaction : The compound interacts with cytochrome P450 enzymes, which are essential for drug metabolism and biotransformation processes in the body.
- Cellular Effects : It modulates key signaling pathways such as MAPK/ERK, impacting cell growth and differentiation.
Antimicrobial Activity
Pyridine derivatives have been recognized for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant antibacterial activity against various pathogens:
| Compound | Activity | MIC (μg/mL) |
|---|---|---|
| 2-Amino-1-(pyridin-3-yl)ethanol | Against E. coli | 12.5 |
| 2-Amino-1-(pyridin-3-yl)ethanol | Against S. aureus | 6.25 |
| 2-Amino-1-(pyridin-3-yl)ethanol | Against C. albicans | 12.5 |
These findings suggest that the presence of the pyridine nucleus enhances the compound's interaction with bacterial cell membranes, leading to increased efficacy against Gram-positive and Gram-negative bacteria .
Neuroprotective Effects
In studies involving animal models, compounds structurally related to this compound have demonstrated neuroprotective effects against neurodegenerative conditions induced by neurotoxins such as MPTP and 6-OHDA. These effects are mediated through D3 receptor activation, promoting cell survival pathways .
Case Studies
A significant study highlighted the efficacy of a related pyridine compound in reducing oxidative stress markers in neuronal cells exposed to toxic agents. The compound was shown to significantly lower levels of reactive oxygen species (ROS), indicating its potential as an antioxidant agent .
Another study focused on the synthesis and biological evaluation of various pyridine derivatives, revealing that modifications in the hydroxyethyl group can enhance antimicrobial activity while maintaining low toxicity profiles in mammalian cells .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable bioavailability due to its moderate molecular weight and ability to permeate cell membranes via passive diffusion or specific transporters.
Q & A
Basic Research Questions
Q. What are the recommended synthesis methods for 2-[(2-Hydroxyethyl)amino]-1-pyridin-3-ylethanol, and how can purity be optimized during preparation?
- Answer: Synthesis of structurally analogous compounds often involves condensation reactions between amino alcohols and substituted pyridines. For example, a novel route for a related compound utilized sequential alkylation and purification steps (e.g., recrystallization or column chromatography) to achieve >90% purity. Critical intermediates should be characterized via NMR and LC-MS to monitor reaction progression. Purity optimization requires rigorous solvent selection and temperature control during crystallization .
Q. What spectroscopic techniques are most effective for characterizing the structure and confirming the stereochemistry of this compound?
- Answer: ¹H and ¹³C NMR spectroscopy are foundational for structural confirmation, with DEPT-135 and COSY experiments resolving overlapping signals. Stereochemical analysis benefits from NOESY/ROESY to detect spatial proximities between protons. For dynamic stereochemistry (e.g., nitrogen inversion), variable-temperature NMR can identify energy barriers, while MO calculations (DFT/B3LYP) predict stable conformers .
Q. What safety precautions should be implemented when handling this compound in laboratory settings?
- Answer: The compound may cause skin/eye irritation (Category 2/2A) and respiratory toxicity (Category 3). Mandatory PPE includes nitrile gloves, ANSI-approved goggles, and flame-resistant lab coats. Work under fume hoods with airflow >0.5 m/s. Spill protocols: absorb with inert material (vermiculite), neutralize with 10% acetic acid, and dispose as hazardous waste. Emergency eye rinsing (>15 minutes) and medical consultation are required for exposure .
Advanced Research Questions
Q. How can conformational dynamics, such as nitrogen inversion at the amine center, influence the reactivity and biological activity of this compound?
- Answer: Nitrogen inversion leads to diastereomeric interconversion, altering binding kinetics to chiral targets (e.g., enzymes). Kinetic studies (VT-NMR) reveal inversion rates (ΔG‡ ~50–70 kJ/mol), while DFT calculations map transition states. Stabilizing specific conformers via steric hindrance (e.g., bulky substituents) or hydrogen bonding can enhance selectivity in biological assays .
Q. How should researchers address contradictions in toxicity data between in vitro and in vivo studies for this compound?
- Answer: Discrepancies may arise from metabolic activation (e.g., cytochrome P450-mediated transformations) or assay-specific endpoints. Resolve via:
- Cross-validation: Compare Ames test (microbial) vs. micronucleus assay (mammalian).
- Metabolite profiling: Use LC-HRMS to identify toxic intermediates.
- Dose scaling: Apply allometric models (e.g., FDA guidance) to extrapolate rodent data to human-equivalent doses .
Q. What strategies are effective in designing derivatives of this compound for CNS-targeting drug candidates?
- Answer:
- Lipophilicity enhancement: Introduce alkyl chains (e.g., propyl, pentyl) to improve logP and BBB permeability (target: logP >2).
- Receptor targeting: Modify the aminoethanol side chain to mimic neurotransmitter scaffolds (e.g., dopamine, serotonin).
- In silico screening: Docking studies (AutoDock Vina) against monoamine oxidases or 5-HT receptors prioritize derivatives with sub-µM binding affinities .
Methodological Notes
- Data Contradiction Analysis: Always correlate experimental results with computational predictions (e.g., MD simulations for solubility vs. experimental HPLC data).
- Experimental Design: Use DoE (Design of Experiments) to optimize reaction conditions (e.g., Taguchi method for yield vs. purity trade-offs).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
